molecular formula C7H7Cl2N3O B13957994 Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide CAS No. 57803-52-8

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide

Cat. No.: B13957994
CAS No.: 57803-52-8
M. Wt: 220.05 g/mol
InChI Key: LBIXEEKFDDQZKB-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide (CAS: 5398-44-7; molecular formula: C₆H₃Cl₂NO₂·CH₃NHNH₂) is a derivative of isonicotinic acid hydrazide (isoniazid), a first-line antitubercular drug. This compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methyl group on the hydrazide moiety. Its molecular weight is 192.00 g/mol, with a melting point of 209–212°C and high purity (≥97%) .

Properties

CAS No.

57803-52-8

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

2,6-dichloro-N-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H7Cl2N3O/c1-12(10)7(13)4-2-5(8)11-6(9)3-4/h2-3H,10H2,1H3

InChI Key

LBIXEEKFDDQZKB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dichloroisonicotinic Acid

The precursor 2,6-dichloroisonicotinic acid is typically synthesized from citrazinic acid via chlorination using reagents such as phosphoroxychloride (POCl3) in the presence of tetraethylammonium chloride as a catalyst. The reaction is conducted by heating the mixture at elevated temperatures (130–145 °C) for approximately 20 hours. After completion, the reaction mixture is cooled and quenched with ice, followed by extraction with ethyl acetate, drying, and evaporation to yield 2,6-dichloroisonicotinic acid with a high yield (~89%) as a white solid.

Step Reagents/Conditions Description Yield (%) Reference
1 Citrazinic acid, tetraethylammonium chloride, POCl3, 130–145 °C, 20 h Chlorination to form 2,6-dichloroisonicotinic acid 89

Conversion of 2,6-Dichloroisonicotinic Acid to Acid Halide

The carboxylic acid group of 2,6-dichloroisonicotinic acid is converted into the corresponding acid halide (usually acid chloride) using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is essential to activate the acid for subsequent reaction with hydrazine derivatives.

Step Reagents/Conditions Description Reference
2 Thionyl chloride (SOCl2), reflux Formation of 2,6-dichloroisonicotinyl acid chloride

Formation of 2,6-Dichloroisonicotinic Acid Hydrazide

The acid chloride is reacted with hydrazine hydrate (NH2NH2·H2O) to form 2,6-dichloroisonicotinic acid hydrazide. This nucleophilic substitution reaction typically occurs in an inert solvent such as ethanol or methanol under controlled temperature conditions to avoid side reactions.

Step Reagents/Conditions Description Reference
3 Hydrazine hydrate, ethanol, reflux Conversion of acid chloride to hydrazide

Methylation of the Hydrazide to Form 1-Methylhydrazide Derivative

The hydrazide is further methylated at the terminal nitrogen to form the 1-methylhydrazide derivative. This can be achieved by reacting the hydrazide with methylating agents such as methyl iodide (CH3I) or dimethyl sulfate under basic conditions. The reaction conditions are optimized to selectively methylate the hydrazide nitrogen without affecting other functional groups.

Step Reagents/Conditions Description Reference
4 Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone or DMF), room temperature or reflux N-methylation of hydrazide nitrogen

Analysis and Characterization of the Compound

The synthesized this compound is characterized by various analytical techniques:

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Purpose Yield/Notes
1 2,6-Dichloroisonicotinic acid Citrazinic acid + POCl3 + tetraethylammonium chloride, 130–145 °C, 20 h Chlorination of citrazinic acid ~89% yield
2 2,6-Dichloroisonicotinyl acid chloride Thionyl chloride, reflux Activation of acid to acid chloride High yield, moisture sensitive
3 2,6-Dichloroisonicotinic acid hydrazide Hydrazine hydrate, ethanol, reflux Formation of hydrazide Good yield, purification by crystallization
4 This compound Methyl iodide or dimethyl sulfate, base, solvent N-methylation of hydrazide Optimized for selectivity

Research Findings and Notes on Preparation

  • The initial chlorination step is critical and requires careful temperature control and stoichiometry to avoid over-chlorination or decomposition.
  • The acid chloride intermediate is moisture sensitive and must be handled under dry conditions to prevent hydrolysis.
  • Hydrazide formation is typically high yielding; however, reaction time and temperature must be optimized to avoid side products.
  • Methylation of the hydrazide nitrogen requires selective conditions to avoid multiple alkylations or reaction at other nucleophilic sites.
  • The overall synthetic route is robust and scalable, suitable for producing the compound for further biological testing or chemical derivatization.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted isonicotinic acid derivatives.

Scientific Research Applications

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is a derivative of isonicotinic acid. Research has explored related compounds and their applications, particularly concerning antimicrobial activity, plant resistance induction, and other therapeutic potentials.

Isonicotinic Acid Hydrazide Derivatives

  • Antimicrobial Activity : Isonicotinic acid hydrazide derivatives have been synthesized and tested for antimycobacterial activity against Mycobacterium .
  • Synthesis : Various isonicotinic acid hydrazide derivatives have been synthesized for in vitro testing .
  • Plant Resistance Induction : Studies on nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids showed effectiveness in inducing plant resistance to viral infections . 2,6-dichloroisonicotinic acid exhibited the highest plant resistance induction levels . Diester derivatives of 2,6-dichloroisonicotinic acid reduced the effects of viral infections by up to 97% .

Isonicotinic Acid Hydrazide (INH)

  • Tuberculosis Treatment: Isonicotinic acid hydrazide (INH) is valuable in treating tuberculosis . A process exists for converting isonicotinamide to INH using hydrazine hydrate, yielding high purity and yield . The conversion process involves dissolving isonicotinamide in C1 to C3 alcohol, adding hydrazine hydrate, refluxing the mixture, and distilling off the alcohol to obtain INH . This reaction can be carried out in a single step, which is more efficient than multi-step processes .
  • Example Synthesis : Dissolving isonicotinamide in methyl alcohol, adding hydrazine hydrate, and refluxing the mixture can produce Isonicotinic acid hydrazide with a high yield .

Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and Derivatives

  • Antioxidant Properties : Salicylaldehyde isonicotinoyl hydrazone (SIH) is an intracellular iron chelator that can protect against oxidative injury . Isonicotinoyl hydrazones derivatives have demonstrated antioxidant effectiveness .
  • Antineoplastic Activities : Aroylhydrazone iron chelators like SIH protect cells against oxidative injury and display antineoplastic activities .

Other Hydrazide Derivatives

  • Therapeutic Applications : Pyrrolidine-2-carboxylic acid hydrazide derivatives have potential therapeutic and prophylactic applications in treating diseases associated with zinc hydrolase activity, such as myocardial ischemia, congestive heart failure, arrhythmia, hypertension, kidney diseases, and cerebroprotective indications . They may also be used for wound healing, control of menstruation, glaucoma, and organ protection .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Derivatives
Compound Pyridine Substituents Hydrazide Modification Key Features
Isonicotinic acid hydrazide None -NHNH₂ FDA-approved antitubercular
2,6-Dichloroisonicotinic acid 2-Cl, 6-Cl -COOH High plant resistance induction (82%)
1-Methylhydrazide derivative 2-Cl, 6-Cl -NHNHCH₃ Enhanced metabolic stability
N'-Tetradecanoyl isoniazid None -NHCOC₁₃H₂₇ Superior antimycobacterial activity
Isonicotinoylhydrazonopyruvic acid None Hydrazone linkage Altered pharmacodynamics vs. isoniazid
  • Chlorine Substitution : The 2,6-dichloro modification in isonicotinic acid derivatives significantly boosts bioactivity. For example, 2,6-dichloroisonicotinic acid exhibits 82% plant resistance induction compared to <10% for unsubstituted isonicotinic acid . This is attributed to increased electrophilicity and steric hindrance, which may impede enzymatic deactivation.
  • Hydrazide Modifications: Methylation at the hydrazide nitrogen (1-methylhydrazide) prevents acetylation by N-arylaminoacetyl transferases (NATs), a common resistance mechanism in tuberculosis . In contrast, acylated derivatives like N'-tetradecanoyl isoniazid show enhanced lipophilicity and antimycobacterial potency (MIC <0.2 µg/mL vs. isoniazid’s MIC = 0.2 µg/mL) .

Metabolic and Toxicological Profiles

  • Metabolism : Isoniazid undergoes acetylation to inactive metabolites, a process circumvented by methyl or acyl modifications . The 1-methylhydrazide derivative may resist acetylation, prolonging its half-life.
  • Toxicity: Hydrazides like isoniazid induce pyridoxine deficiency, leading to neurotoxicity. However, methylated derivatives may reduce this effect by altering hydrazine liberation .

Biological Activity

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide (often referred to as 2,6-dichloroisonicotinic acid hydrazide) is a compound of significant interest due to its biological activity, particularly in the context of plant resistance and antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

2,6-Dichloroisonicotinic acid hydrazide is derived from isonicotinic acid and features a dichlorinated aromatic ring structure. Its synthesis typically involves the reaction of isonicotinic acid with hydrazine derivatives. The compound has been characterized using various techniques including NMR spectroscopy and mass spectrometry.

Plant Resistance Induction

Research indicates that 2,6-dichloroisonicotinic acid hydrazide exhibits substantial biological activity in enhancing plant resistance against pathogens.

  • Mechanism : The compound stimulates systemic acquired resistance (SAR) in plants, which is a defense mechanism that enhances their ability to resist subsequent pathogen attacks. It has been shown to effectively induce resistance in various plant species including tobacco and peppers against a range of pathogens such as Tobacco mosaic virus and Phytophthora parasitica .
  • Efficacy : In studies, the application of 2,6-dichloroisonicotinic acid resulted in up to 97% reduction in symptoms of viral infections in treated plants . The effectiveness of different derivatives was assessed, revealing that certain esters derived from this compound were more potent than the parent acid.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Mycobacterium tuberculosis.

  • Mechanism of Action : Similar to isoniazid (INH), it acts as a prodrug that requires activation by bacterial catalase-peroxidase (KatG). Once activated, it inhibits the synthesis of mycolic acids, which are crucial for the integrity of the bacterial cell wall . This inhibition occurs through the formation of a covalent adduct with NAD+, which subsequently inhibits the enoyl-acyl carrier protein reductase (InhA) .
  • Research Findings : Studies have shown that derivatives of isonicotinic acid hydrazide exhibit varying degrees of antimycobacterial activity. For instance, certain synthesized derivatives have demonstrated MIC values comparable to or better than those observed for traditional treatments like INH .

Data Summary

The following table summarizes key findings related to the biological activity of 2,6-dichloroisonicotinic acid hydrazide:

Activity Type Pathogen/Target Effectiveness Mechanism
Plant Resistance InductionVarious pathogens (e.g., TMV)Up to 97% reduction in symptomsInduction of systemic acquired resistance (SAR)
Antimicrobial ActivityMycobacterium tuberculosisComparable MIC values to INHInhibition of mycolic acid synthesis via InhA inhibition

Case Studies

  • Field Trials on Tobacco Plants : In field studies, the application of 2,6-dichloroisonicotinic acid hydrazide significantly increased tobacco plants' resistance to viral infections. The results indicated a marked decrease in necrotic areas caused by viral pathogens when treated with this compound .
  • In Vitro Studies Against Mycobacterium tuberculosis : A series of synthesized derivatives were tested for their antimycobacterial activity. Compounds containing the isonicotinic core showed promising results with MIC values indicating effective inhibition against M. tuberculosis strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-dichloro-1-methylhydrazide derivatives of isonicotinic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves condensation reactions between isonicotinic acid hydrazide and substituted carbonyl compounds under acidic or basic conditions. For example, hydrazide derivatives are synthesized by reacting hydrazine with ester or acyl chloride precursors. Structural confirmation relies on spectroscopic techniques (e.g., NMR for verifying substitution patterns at the 2,6-dichloro positions) and chromatographic purity checks (HPLC). Electrochemical methods, such as galvanostatic electrolysis in trifluoroacetic acid (TFA) with pyridine, have also been employed to optimize selectivity in functionalization reactions .

Q. Which analytical techniques are validated for determining the purity and structural integrity of this compound?

  • Methodological Answer : Titrimetric assays using potassium bromate in acidic media (e.g., hydrochloric acid) quantify purity via bromine liberation, with methyl red as an indicator . Advanced techniques include GC-MS for identifying trifluoromethylation byproducts (e.g., mono-substituted derivatives at 3.15 retention time) and LC-MS for quantifying reaction yields. Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How do reaction conditions (e.g., electrolyte composition, current density) influence selectivity and yield in trifluoromethylation reactions of this compound?

  • Methodological Answer : Electrochemical trifluoromethylation in TFA/NaTFA/ACN media shows higher conversion (100%) compared to TFA/pyridine systems (94% conversion, 2% selectivity). Increasing current density from 1.5 mA cm⁻² to 5.0 mA cm⁻² reduces conversion but improves selectivity for mono-substituted derivatives (up to 20%). Optimizing charge transfer (e.g., 3.0 F mole⁻¹) and replacing pyridine with triethylamine suppresses unwanted byproducts. Systematic voltammetric studies are critical for identifying optimal current-voltage profiles .

Q. What methodological approaches resolve contradictions in reported biological activity data (e.g., antimycobacterial efficacy) across studies?

  • Methodological Answer : Contradictions often arise from variability in assay protocols (e.g., bacterial strain selection, MIC determination methods). A robust approach includes:

  • Standardized Assays : Use WHO-recommended Mycobacterium tuberculosis strains (e.g., H37Rv) and consistent inoculum sizes.
  • QSAR Modeling : Linear free-energy regression analysis of substituent effects (e.g., electron-withdrawing groups at the 2,6-dichloro positions) to correlate structure with activity .
  • Cross-Study Meta-Analysis : Evaluate methodological flaws (e.g., confounding variables in cytotoxicity assays) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers design experiments to isolate the mechanistic role of the 1-methylhydrazide group in enzyme inhibition?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with ethyl or benzyl groups replacing the methyl hydrazide to assess steric/electronic contributions.
  • Enzyme Kinetics : Perform competitive inhibition assays (e.g., against InhA enoyl-ACP reductase) using purified enzyme and varying substrate concentrations.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to model ligand-enzyme binding affinities, focusing on hydrogen bonding with the hydrazide moiety .

Data Contradiction and Validation

Q. What strategies mitigate discrepancies in electrochemical vs. thermal synthesis yields for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (e.g., 1:20 reactant-to-electrolyte ratio, 25°C).
  • Side-Reaction Profiling : Use GC-MS to identify side products (e.g., over-oxidized derivatives) in thermal vs. electrochemical routes.
  • Error Analysis : Quantify uncertainties from instrument calibration (e.g., potentiostat accuracy) and batch-to-batch reagent variability .

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